Sirofluor

Content Navigation

Traditional Aniline Blue dyes exhibit batch-to-batch variability, compromising quantitative callose assays. Sirofluor (CAS 85137-47-9) is the purified fluorochrome that eliminates this inconsistency. - Enables direct comparison of fluorescence intensity across treatments due to consistent staining. - High specificity for (1,3)-β-glucan, minimal background in cellulose-rich walls, suitable for precise pollen tube and plasmodesmata imaging. - Bright yellow fluorescence under UV excitation for sensitive detection. - Consistent lot-to-lot performance ensures reproducible results across multi-year studies.

CAS Number

Product Name

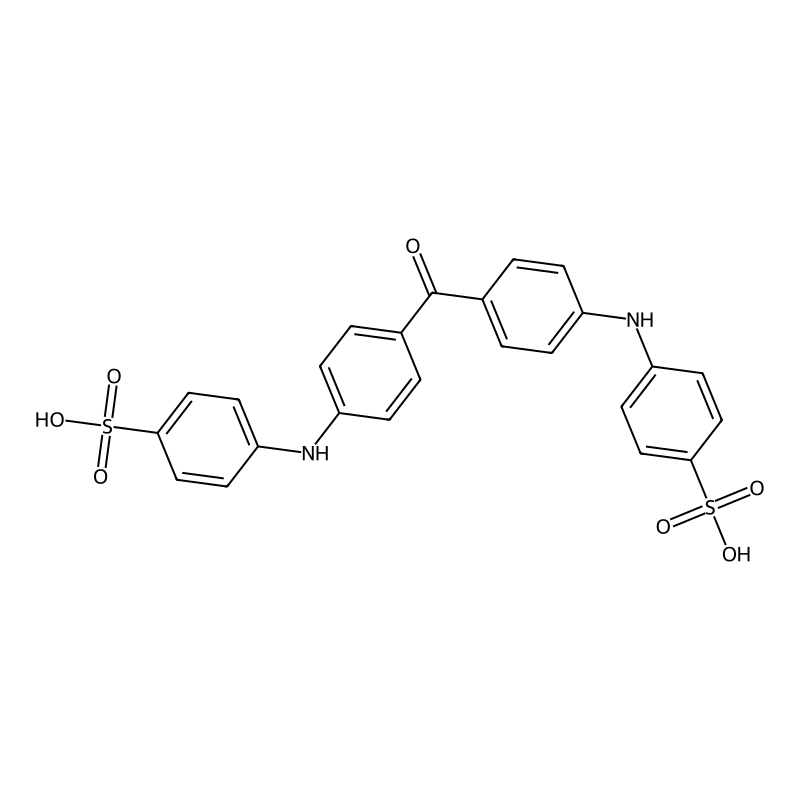

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Sirofluor is the chemically defined, purified fluorochrome responsible for the fluorescence historically attributed to the crude dye mixture, Aniline Blue. Its primary and most established application is for the high-specificity detection of (1,3)-β-glucans, most notably callose in plant tissues. Upon binding, Sirofluor exhibits a distinct, bright yellow fluorescence under UV or violet/blue excitation, enabling both qualitative visualization and quantitative analysis of callose deposition, a key marker in plant defense responses and developmental biology.

Research Fit

Substituting purified Sirofluor with traditional Aniline Blue dye introduces significant procurement and experimental risks. Aniline Blue is an undefined and variable mixture of triphenylmethane dyes, with a composition that can differ significantly between suppliers and even between batches from the same supplier. This inherent variability compromises the reproducibility of quantitative studies that rely on consistent staining intensity and signal-to-noise ratios. For assays requiring high sensitivity, low background, and maximal reproducibility, such as comparing immune responses across plant genotypes or quantifying the effects of elicitors, the defined chemical nature of Sirofluor makes it the more reliable procurement choice over the inconsistent mixture of Aniline Blue.

Substitution Risk

Reproducibility via Chemical Identity vs. Variable Mixture

Sirofluor is a single, defined chemical compound (sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonate) with a specific CAS number (85137-47-9). In contrast, 'Aniline Blue' is a non-specific commercial name for a variable mixture of dyes. Procuring Sirofluor by its specific CAS number ensures a consistent, pure reagent, eliminating the batch-to-batch variability inherent to Aniline Blue mixtures, which is a critical failure point in longitudinal or multi-site studies.

| Evidence Dimension | Chemical Composition |

| Target Compound Data | Defined chemical structure (CAS 85137-47-9) |

| Comparator Or Baseline | Aniline Blue: A variable and undefined mixture of dyes |

| Quantified Difference | Qualitative: Pure compound vs. inconsistent mixture |

| Conditions | Chemical identity and reagent specification |

This chemical purity is the primary procurement justification for ensuring that experimental results are reproducible and comparable over time and across different laboratories.

(1,3)-β-Glucan Specificity vs. Broad-Spectrum Dyes

Sirofluor demonstrates high binding specificity for (1,3)-β-glucans like callose and does not complex with (1,4)-β-glucans such as cellulose. This provides a significant advantage over other cell wall stains like Calcofluor White, which binds non-specifically to both (1,3)-β and (1,4)-β polysaccharides. This specificity allows for the unambiguous detection of callose deposits without background fluorescence from the highly abundant cellulose in plant cell walls.

| Evidence Dimension | Binding Specificity |

| Target Compound Data | Binds specifically to (1,3)-β-glucans (e.g., callose) |

| Comparator Or Baseline | Calcofluor White: Binds to both (1,3)-β and (1,4)-β-glucans (e.g., cellulose, chitin) |

| Quantified Difference | Qualitative: Specific vs. broad-spectrum polysaccharide binding |

| Conditions | Histochemical staining of plant or fungal tissues |

Procuring Sirofluor is critical for applications requiring clear differentiation between callose and cellulose, preventing false-positive signals from general cell wall structures.

Defined Spectral Properties for Imaging

As a purified compound, Sirofluor has well-defined spectral characteristics. When complexed with callose, it is typically excited with violet or blue light (approx. 370-400 nm) and emits a brilliant yellow fluorescence with a maximum around 500-509 nm. While this is the active component within Aniline Blue, procuring pure Sirofluor allows for more precise calibration of microscope light sources and filter sets, leading to optimized signal detection and better quantitative data, free from potential interference from other fluorescent impurities in crude mixtures.

| Evidence Dimension | Fluorescence Emission Maximum (Bound State) |

| Target Compound Data | ~500–509 nm |

| Comparator Or Baseline | General microscopy filter sets |

| Quantified Difference | N/A (Defines optimal detection window) |

| Conditions | Bound to (1,3)-β-glucan substrate |

Knowing the precise spectral properties of the pure fluorochrome allows buyers to align the reagent with their existing imaging hardware to maximize data quality and signal-to-noise.

Quantitative Plant Immune Response Analysis

For quantifying callose deposition as a metric of a plant's defense response to pathogens or elicitors. The purity of Sirofluor ensures that fluorescence intensity measurements are directly comparable across different treatments and time points, a requirement for robust quantitative analysis that is not met by variable Aniline Blue mixtures.

High-Throughput Screening for Resistance Traits

In screening assays where multiple plant lines or chemical compounds are being compared, the high reproducibility afforded by purified Sirofluor is essential. It minimizes reagent-based variability, ensuring that observed differences in callose deposition are due to biological factors, not inconsistent dye performance.

High-Resolution Callose Imaging in Development

For visualizing specific callose-containing structures like pollen tube walls or plasmodesmata. The high specificity of Sirofluor for (1,3)-β-glucans allows for clear imaging of these structures without confounding background signal from adjacent cellulose-rich cell walls, a common issue with less specific dyes like Calcofluor White.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types